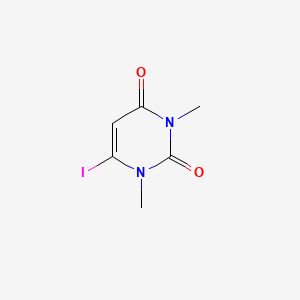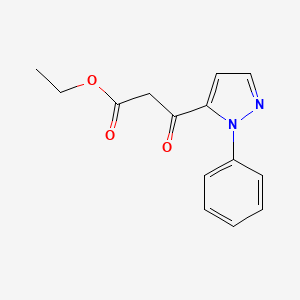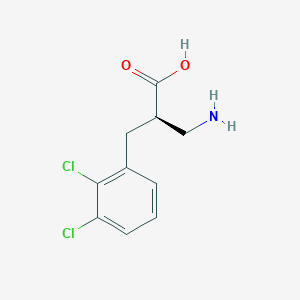
5-phenoxy-2-sulfanylidene-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-phenoxy-2-sulfanylidene-1H-pyrimidin-4-one is a chemical compound with the molecular formula C10H8N2O2S It is known for its unique structure, which includes a pyrimidine ring substituted with phenoxy and sulfanylidene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenoxy-2-sulfanylidene-1H-pyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-phenoxy-2-thiouracil with an appropriate aldehyde or ketone in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
5-phenoxy-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often require a base such as sodium hydroxide or potassium carbonate and are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
5-phenoxy-2-sulfanylidene-1H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-phenoxy-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. Its sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. Additionally, the phenoxy group may enhance the compound’s ability to interact with hydrophobic regions of biological molecules, contributing to its overall activity.
類似化合物との比較
Similar Compounds
- 5-methyl-2-sulfanylidene-1H-pyrimidin-4-one
- 5-phenyl-2-sulfanylidene-1H-pyrimidin-4-one
- 5-ethoxy-2-sulfanylidene-1H-pyrimidin-4-one
Uniqueness
5-phenoxy-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy group enhances its hydrophobicity and potential for interactions with biological targets, while the sulfanylidene group provides reactive sites for further chemical modifications. This combination of features makes it a valuable compound for various research applications.
特性
CAS番号 |
52295-87-1 |
|---|---|
分子式 |
C10H8N2O2S |
分子量 |
220.25 g/mol |
IUPAC名 |
5-phenoxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C10H8N2O2S/c13-9-8(6-11-10(15)12-9)14-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,15) |
InChIキー |
RIIFDWLMPIDKQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CNC(=S)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



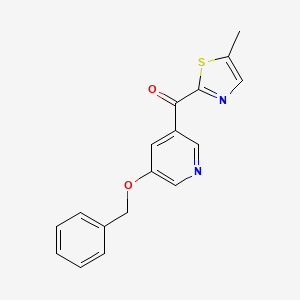
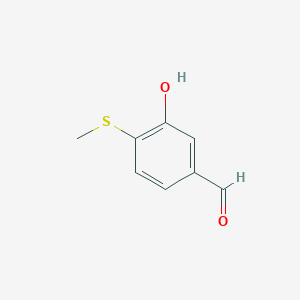
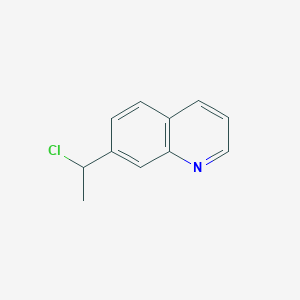

![tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate](/img/structure/B13984804.png)
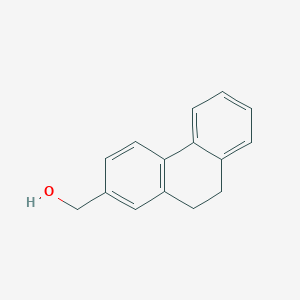
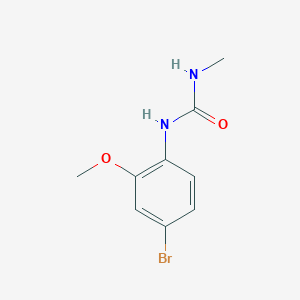
![Azane;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13984822.png)
![1,4-Bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13984841.png)
